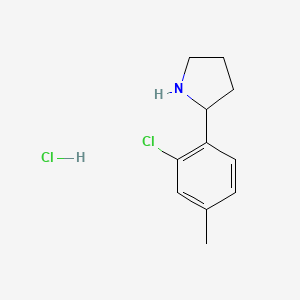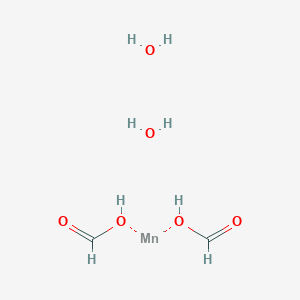
Manganese(ii)diformate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(ii)diformate dihydrate can be synthesized by reacting manganese(II) carbonate or manganese(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of this compound as a crystalline solid.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving manganese(II) oxide or manganese(II) carbonate in formic acid. The solution is then evaporated to obtain the crystalline product. The reaction conditions are carefully controlled to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Manganese(ii)diformate dihydrate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, manganese(II) can be oxidized to manganese(III) or manganese(IV).
Reduction: Manganese(II) can be reduced to manganese metal under specific conditions.
Substitution: The formate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent used to oxidize manganese(II) to manganese(IV).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used to reduce manganese(II) to manganese metal.
Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl-) or acetate ions (CH3COO-).
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) is a common product formed during the oxidation of manganese(II).
Reduction: Manganese metal (Mn) is formed during the reduction process.
Substitution: The products depend on the ligands used in the substitution reactions.
Aplicaciones Científicas De Investigación
Manganese(ii)diformate dihydrate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: Manganese is an essential trace element in biological systems, and this compound is used in studies related to manganese metabolism and enzyme function.
Medicine: Research is ongoing to explore the potential use of manganese compounds in medical imaging and as therapeutic agents.
Industry: this compound is used in the production of manganese-based materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of manganese(ii)diformate dihydrate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, manganese ions can act as cofactors for various enzymes, facilitating redox reactions and stabilizing enzyme structures. The formate ligands can also participate in hydrogen bonding and coordination interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Manganese(II) chloride (MnCl2): A common manganese salt used in various applications.
Manganese(II) sulfate (MnSO4): Another widely used manganese compound with applications in agriculture and industry.
Manganese(II) acetate (Mn(CH3COO)2): Used in chemical synthesis and as a catalyst.
Uniqueness: Manganese(ii)diformate dihydrate is unique due to its specific coordination environment and the presence of formate ligands
Propiedades
Fórmula molecular |
C2H8MnO6 |
|---|---|
Peso molecular |
183.02 g/mol |
Nombre IUPAC |
formic acid;manganese;dihydrate |
InChI |
InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2 |
Clave InChI |
OQLPNMBUDCHEGT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)O.C(=O)O.O.O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


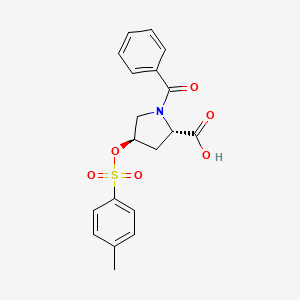
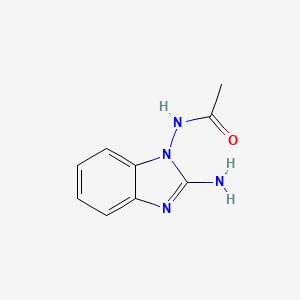
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
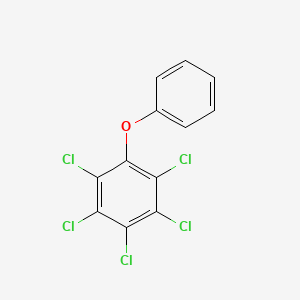

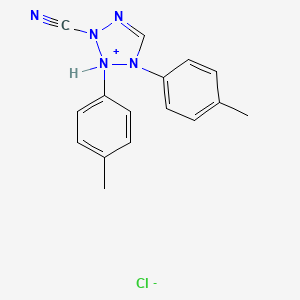
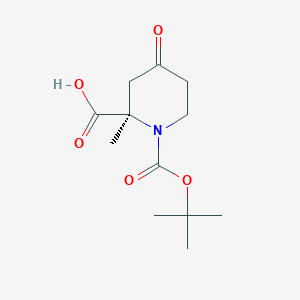
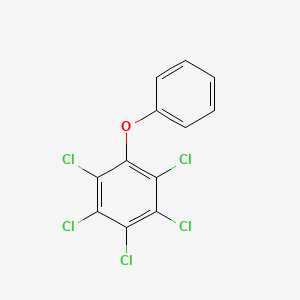

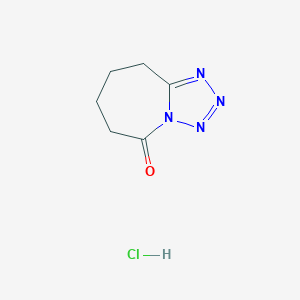
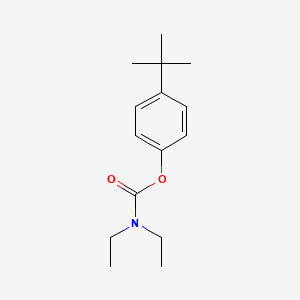
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
